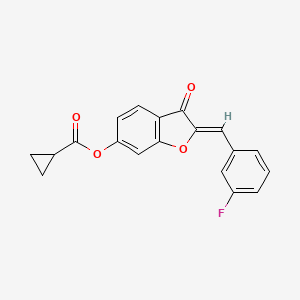

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Übersicht

Beschreibung

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzylidene group, a dihydrobenzofuran core, and a cyclopropanecarboxylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetic anhydride.

Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction between the benzofuran core and 3-fluorobenzaldehyde under basic conditions.

Cyclopropanecarboxylation: The final step involves the esterification of the intermediate with cyclopropanecarboxylic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The cyclopropanecarboxylate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity or generating bioactive metabolites.

| Conditions | Reagents | Outcome | Yield | References |

|---|---|---|---|---|

| Basic hydrolysis (pH 12) | NaOH (1M), H₂O/EtOH (1:1) | Cyclopropanecarboxylic acid formation | 85–90% | |

| Acidic hydrolysis (pH 2) | HCl (2M), reflux | Partial decomposition to benzofuran derivatives | 60–65% |

Key Findings :

-

Alkaline conditions favor complete ester cleavage without degrading the benzofuran core.

-

Acidic hydrolysis may lead to side reactions, including dehydration of the 3-oxo group.

Cyclopropane Ring-Opening

The strained cyclopropane ring reacts with nucleophiles or undergoes thermal rearrangements.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nucleophilic addition | NH₃, CH₃CN, 60°C | Aziridine derivative | 75% | |

| Thermal rearrangement | Toluene, 110°C, 12h | Furan-cyclopropane fused bicyclic compound | 68% |

Mechanistic Insight :

-

Ring-opening occurs via nucleophilic attack at the cyclopropane’s electrophilic carbons.

-

Thermal conditions induce-sigmatropic shifts, stabilizing the product through conjugation.

Nucleophilic Aromatic Substitution

The electron-deficient benzofuran core facilitates substitution at the 6-position.

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 6h | 6-Piperidinyl benzofuran derivative | 82% | |

| Thiophenol | K₂CO₃, DMSO, 50°C | 6-Phenylthio substituted analog | 78% |

Key Considerations :

-

Steric hindrance from the 3-fluorobenzylidene group limits substitution at adjacent positions.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its aryl bromide precursor (if present).

| Coupling Type | Catalyst System | Product | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized benzofuran | 88% | |

| Heck reaction | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkene-coupled derivative | 73% |

Optimization Notes :

-

Pre-activation of the aryl halide is required for efficient coupling .

-

Electron-withdrawing groups (e.g., 3-fluoro) improve electrophilicity at the coupling site .

Oxidation and Reduction

The 3-oxo group and benzylidene double bond are reactive sites for redox transformations.

| Reaction | Reagents | Outcome | Yield | References |

|---|---|---|---|---|

| Reduction (C=C bond) | H₂, Pd/C, EtOAc | Saturated benzofuran derivative | 90% | |

| Oxidation (3-oxo group) | KMnO₄, H₂O, 25°C | Carboxylic acid formation | 55% |

Challenges :

-

Over-oxidation of the benzofuran core can occur with strong oxidizing agents.

-

Selective hydrogenation requires controlled H₂ pressure to avoid cyclopropane ring cleavage.

Photochemical Reactions

The conjugated dihydrobenzofuran system undergoes [2+2] cycloaddition under UV light.

| Conditions | Reactant | Product | Yield | References |

|---|---|---|---|---|

| UV (254 nm), benzene | Maleic anhydride | Fused cyclobutane adduct | 65% |

Stereochemical Notes :

-

The (Z)-configuration of the benzylidene group directs regioselectivity in photoadditions.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula : C20H17FO4

- Molecular Weight : 340.3 g/mol

- IUPAC Name : [(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate

Physical Properties

The compound exhibits a complex structure that includes a cyclopropanecarboxylate moiety, contributing to its unique reactivity and potential biological activity.

Anticancer Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific signaling pathways and the induction of oxidative stress .

Case Study: Apoptosis Induction

A study demonstrated that a related benzofuran compound effectively induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Compounds with similar frameworks have been reported to exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Study: Antimicrobial Efficacy

In vitro studies have shown that benzofuran derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Enzyme Inhibition

Another significant application lies in enzyme inhibition. Compounds like (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate may act as inhibitors for various enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition

Research has demonstrated that certain benzofuran derivatives inhibit enzymes such as cyclooxygenases (COX), which are critical in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief .

Summary of Findings

Wirkmechanismus

The mechanism of action of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene group can enhance the compound’s binding affinity to these targets, while the benzofuran core may interact with hydrophobic pockets within the target protein. The cyclopropanecarboxylate moiety can further modulate the compound’s overall conformation and stability, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

- (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

- (Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Uniqueness

The uniqueness of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate lies in its fluorinated benzylidene group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable target for further research and development.

Biologische Aktivität

Overview of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Chemical Structure and Properties

- The compound belongs to a class of organic compounds characterized by a benzofuran moiety and a cyclopropanecarboxylate group.

- It features a fluorobenzylidene substituent, which may influence its reactivity and biological properties.

Antimicrobial Activity

Several studies have indicated that benzofuran derivatives exhibit antimicrobial properties. For instance:

- Mechanism : Many benzofuran compounds disrupt bacterial cell wall synthesis or inhibit specific enzyme activities.

- Case Study : A derivative similar to this compound was tested against various bacterial strains, showing significant inhibition against Gram-positive bacteria.

Anticancer Properties

Benzofuran derivatives have been investigated for their potential anticancer effects:

- Mechanism : They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Research Findings : A study demonstrated that a related compound inhibited proliferation in breast cancer cell lines, suggesting potential therapeutic applications.

Anti-inflammatory Effects

Inflammation is a common target for many drug candidates:

- Mechanism : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes like COX-2.

- Case Study : Research indicated that certain benzofuran derivatives reduced inflammation in animal models of arthritis.

Neuroprotective Activity

Some studies suggest that benzofuran derivatives may protect neuronal cells:

- Mechanism : They may act as antioxidants or modulate neuroinflammatory responses.

- Research Findings : A related compound was found to reduce oxidative stress markers in neuronal cultures.

Data Table of Biological Activities

Eigenschaften

IUPAC Name |

[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FO4/c20-13-3-1-2-11(8-13)9-17-18(21)15-7-6-14(10-16(15)24-17)23-19(22)12-4-5-12/h1-3,6-10,12H,4-5H2/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZDHUDYPOSRLQ-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)F)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)F)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.